molecular formula C9H7BrN2O B1439121 4-Bromo-1-methyl-1H-benzo[D]imidazole-2-carbaldehyde CAS No. 958863-76-8

4-Bromo-1-methyl-1H-benzo[D]imidazole-2-carbaldehyde

Cat. No.: B1439121
CAS No.: 958863-76-8
M. Wt: 239.07 g/mol
InChI Key: ASNYHGBIYZZGDU-UHFFFAOYSA-N
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Description

Historical Context of Benzimidazole Derivatives

Benzimidazole derivatives have played a pivotal role in organic and medicinal chemistry since their discovery in the 19th century. The first benzimidazole compound, 2,6-dimethylbenzimidazole, was synthesized by Hoebrecker in the 1870s. However, their biological significance became evident in the mid-20th century when Woolley hypothesized structural similarities between benzimidazoles and purines, leading to investigations into their biochemical interactions. By the 1960s, benzimidazoles gained prominence as proton pump inhibitors and mitochondrial oxidative phosphorylation decouplers, with compounds like mebendazole and albendazole revolutionizing antiparasitic therapies. The fusion of a benzene ring with an imidazole moiety creates a stable heterocyclic scaffold, enabling diverse functionalization for pharmaceutical applications.

Significance in Organic Chemistry

4-Bromo-1-methyl-1H-benzo[D]imidazole-2-carbaldehyde exemplifies the structural adaptability of benzimidazoles. Its aldehyde group at position 2 and bromine substituent at position 4 make it a versatile intermediate in synthesizing pharmacologically active molecules. The methyl group at the N1 position enhances steric stability, a feature critical for modulating drug-receptor interactions. Benzimidazole derivatives are integral to anticancer agents, antivirals, and antimicrobials, with their planar aromatic systems facilitating DNA intercalation and enzyme inhibition. Recent advancements in green synthesis methods, such as solvent-free condensations and nanocatalysts, have further solidified their role in sustainable chemistry.

General Overview of Chemical and Physical Properties

This compound (CAS: 958863-76-8) is characterized by the molecular formula C₉H₇BrN₂O and a molecular weight of 239.07 g/mol . Key physical properties include:

Property Value Source
Melting Point 118–122°C
Boiling Point 389.15°C at 760 mmHg
Density 1.65 g/cm³
Storage Conditions 2–8°C in sealed, dry containers
Solubility Limited in polar solvents

The compound exists as a white to light yellow crystalline solid, with stability under inert conditions but sensitivity to prolonged air exposure. Its logP value of 2.63 suggests moderate lipophilicity, influencing its pharmacokinetic behavior.

Nomenclature and Structural Features

The systematic IUPAC name, 4-bromo-1-methyl-1H-benzimidazole-2-carbaldehyde , reflects its substitution pattern: a bromine atom at position 4, a methyl group at the N1 nitrogen, and an aldehyde functional group at position 2. The benzimidazole core consists of fused benzene and imidazole rings, with the following structural attributes:

  • SMILES : O=CC1=NC2=C(Br)C=CC=C2N1C
  • InChIKey : ASNYHGBIYZZGDU-UHFFFAOYSA-N
  • Ring System : A bicyclic framework with delocalized π-electrons, enabling resonance stabilization.

The aldehyde group at position 2 serves as a reactive site for Schiff base formation or nucleophilic additions, while the bromine atom at position 4 allows for cross-coupling reactions in medicinal chemistry. X-ray crystallography and NMR studies confirm the planar geometry of the benzimidazole ring, with slight distortion due to steric effects from the methyl substituent.

Properties

IUPAC Name

4-bromo-1-methylbenzimidazole-2-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7BrN2O/c1-12-7-4-2-3-6(10)9(7)11-8(12)5-13/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ASNYHGBIYZZGDU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C(=CC=C2)Br)N=C1C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7BrN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60653995
Record name 4-Bromo-1-methyl-1H-benzimidazole-2-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60653995
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

239.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

958863-76-8
Record name 4-Bromo-1-methyl-1H-benzimidazole-2-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60653995
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Bromination Using N-Bromosuccinimide (NBS) in DMF

One documented method for preparing 4-bromo-1-methyl-1H-imidazole-2-carbaldehyde (a close analog lacking the benzo[D] fusion) involves the bromination of 1-methyl-1H-imidazole-2-carbaldehyde with NBS in N,N-dimethylformamide at room temperature for an extended period (up to 6 days). The reaction proceeds as follows:

  • Starting material: 1-methyl-1H-imidazole-2-carbaldehyde (10 g, 90 mmol).
  • Reagents: N-Bromosuccinimide (17.8 g, 100 mmol).
  • Solvent: Deoxygenated DMF (300 mL).
  • Conditions: Stirring at room temperature for 144 hours (6 days).
  • Work-up: Addition of water, extraction with ethyl acetate, drying over sodium sulfate.
  • Yield: Approximately 40%.

This method highlights the mild conditions and prolonged reaction time necessary for selective bromination at the 4-position without affecting the aldehyde functionality.

Bromination via Molecular Bromine and Subsequent Reduction

Another approach starts with N-methylimidazole, which undergoes bromination with molecular bromine in acetic acid to yield 2,4,5-tribromo-1-methyl-1H-imidazole. This tribromo intermediate is then subjected to sodium sulfite reduction under reflux to selectively remove bromines at undesired positions, enriching the 4-bromo derivative:

  • Step 1: Bromination of N-methylimidazole with bromine in acetic acid at room temperature for 2.5 hours.
  • Step 2: Removal of acetic acid under reduced pressure and precipitation of tribromo compound.
  • Step 3: Sodium sulfite treatment in water under reflux for 24 hours to reduce tribromo to monobromo derivative.
  • Step 4: Additional reduction cycles under sealed vessel conditions at 130 °C for 60 hours to improve selectivity.
  • Yield: Approximately 62% of 4-bromo-1-methyl-1H-imidazole obtained.

This method is notable for its use of bromine and reductive dehalogenation to achieve regioselective bromination.

Data Table Summarizing Key Preparation Methods

Method No. Starting Material Brominating Agent Solvent Conditions Yield (%) Notes
1 1-methyl-1H-imidazole-2-carbaldehyde N-Bromosuccinimide (NBS) DMF RT, 6 days (144 h) 40 Mild, selective bromination
2 N-methylimidazole Bromine Acetic acid RT, 2.5 h + sodium sulfite reflux 62 Tribromo intermediate reduced to monobromo
3 4-bromo-1-methyl-1H-imidazole - DMSO CuI, K2CO3, 110 °C, 48-66 h 20 Copper-catalyzed coupling reaction

Research Findings and Analysis

  • Selectivity: The NBS method offers high selectivity for bromination at the 4-position with minimal side reactions, though it requires extended reaction time.
  • Yield Considerations: The bromine/sodium sulfite method achieves higher yields but involves multiple steps and handling of more reactive bromine and reductants.
  • Functional Group Compatibility: Both methods maintain the aldehyde group integrity, crucial for the target compound.
  • Scalability: The NBS method, despite longer reaction times, is amenable to scale-up due to milder conditions.
  • Downstream Utility: The 4-bromo intermediate is versatile for further functionalization via metal-catalyzed cross-coupling reactions, enabling synthesis of diverse derivatives.

Chemical Reactions Analysis

Types of Reactions: 4-Bromo-1-methyl-1H-benzo[D]imidazole-2-carbaldehyde undergoes several types of chemical reactions, including:

    Oxidation: Conversion of the aldehyde group to a carboxylic acid.

    Reduction: Reduction of the aldehyde group to a primary alcohol.

    Substitution: Halogen exchange reactions where the bromine atom is replaced by other substituents.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.

    Substitution: Nucleophilic substitution reactions often employ reagents like sodium azide (NaN3) or potassium cyanide (KCN).

Major Products:

Scientific Research Applications

Medicinal Chemistry

4-Bromo-1-methyl-1H-benzo[D]imidazole-2-carbaldehyde has been investigated for its potential therapeutic applications:

Antimicrobial Activity

Research indicates that compounds containing benzimidazole derivatives exhibit significant antimicrobial properties. In a study by , derivatives of benzimidazole were synthesized and tested against various bacterial strains, showing promising results. The presence of the bromine atom enhances the lipophilicity of the compound, potentially improving its ability to penetrate microbial membranes.

Anticancer Properties

Benzimidazole derivatives have been explored for their anticancer activities. A study published in European Journal of Medicinal Chemistry highlighted that compounds with similar structures demonstrated cytotoxic effects against cancer cell lines. This suggests that this compound could be a candidate for further investigation as an anticancer agent.

Synthetic Intermediate

The compound serves as a versatile intermediate in organic synthesis:

Synthesis of Benzimidazole Derivatives

This compound can be utilized to synthesize various benzimidazole derivatives through condensation reactions. For instance, it can react with amines to form N-substituted benzimidazoles, which are valuable in drug development and material sciences .

Material Science

In material science, this compound can be used as a building block for creating new materials with specific properties:

Polymer Chemistry

Research has shown that incorporating benzimidazole units into polymers can enhance thermal stability and mechanical properties. The bromine substituent allows for further functionalization, which can tailor the polymer's characteristics for specific applications in coatings or electronic materials .

Case Study 1: Antimicrobial Screening

In a recent study, derivatives of 4-bromo-substituted benzimidazoles were evaluated for their antimicrobial efficacy against Staphylococcus aureus and Escherichia coli. The results indicated that modifications at the 2-position significantly enhanced activity compared to unsubstituted analogs .

Case Study 2: Synthesis of Novel Anticancer Agents

A research team synthesized several derivatives from this compound and tested them against human cancer cell lines. The findings revealed that some derivatives exhibited IC50 values lower than existing chemotherapeutics, indicating potential for development as new anticancer drugs .

Mechanism of Action

The mechanism of action of 4-Bromo-1-methyl-1H-benzo[D]imidazole-2-carbaldehyde involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to form covalent bonds with nucleophilic sites on proteins and enzymes, thereby modulating their activity. This interaction can lead to the inhibition of key biological processes, making it a potential candidate for therapeutic applications .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Position and Electronic Effects

  • Benzo[d]imidazole-2-carbaldehyde (unsubstituted): Lacking bromine and methyl groups, this compound exhibits lower steric hindrance and distinct electronic properties. Under similar reaction conditions, it forms pyrido[1,2-a]benzimidazole phosphonates in moderate yields (e.g., 5a, 5b in Scheme 2 of ), whereas the 4-bromo-1-methyl derivative may show altered reactivity due to electron-withdrawing bromine and steric effects from the methyl group .
  • 4-Methyl-imidazole-2-carbaldehyde : The addition of a methyl group causes a red shift in UV-Vis absorption (282 nm vs. 280 nm in the unmethylated analog) . For 4-Bromo-1-methyl-1H-benzo[D]imidazole-2-carbaldehyde, bromine’s inductive effect may further perturb electronic transitions and reactivity.

Brominated Benzimidazole Derivatives

  • 4-Bromo-1-methyl-1H-benzo[d]imidazole (CAS: 4887-88-1): This analog lacks the aldehyde group, reducing its polarity and reactivity toward nucleophilic additions. Its similarity score to the target compound is 0.89 .
  • 6-Bromo-1-methyl-1H-benzo[d]imidazole: Positional isomerism at the bromine site (6 vs.

Functional Group Variations

  • Methyl 4-bromo-1-methyl-1H-imidazole-2-carboxylate (CAS: 864076-05-1): Replacing the aldehyde with an ester group increases hydrophobicity (molecular weight: 219.04 vs. 239.07) and modifies reactivity, favoring hydrolysis or transesterification over condensation reactions .
  • (4-Bromo-1-methyl-1H-benzo[d]imidazol-2-yl)methanol: The reduction of the aldehyde to a hydroxymethyl group (CAS: 1150618-44-2) enhances stability but eliminates aldehyde-specific reactivity, such as Schiff base formation .

Reactivity in Medicinal Chemistry

  • The aldehyde group in this compound enables its use in synthesizing anti-tumor agents (e.g., compound 6r in ) and IDO1 inhibitors (e.g., compound 53 in ).
  • 4-Bromo-1H-imidazole : Used in decarboxylative alkylation reactions (), but the absence of the aldehyde and methyl groups limits its utility in condensation-based drug design.

Physical and Spectroscopic Properties

Compound Molecular Weight Key Spectral Features (NMR/UV-Vis) Melting Point/Stability
This compound 239.07 1H NMR: δ ~10.1 (CHO), δ ~4.2 (CH₃), aromatic δ 7.0–8.5 Stable at 2–8°C; hygroscopic
Benzo[d]imidazole-2-carbaldehyde 146.15 UV-Vis: λmax 280 nm Higher polarity; no stability data
4-Bromo-1-methyl-1H-benzo[d]imidazole 225.07 1H NMR: δ ~4.1 (CH₃), aromatic δ 7.2–7.8 Less reactive; no aldehyde moiety

Biological Activity

4-Bromo-1-methyl-1H-benzo[D]imidazole-2-carbaldehyde is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by various research findings and case studies.

The compound is characterized by the following chemical structure:

  • IUPAC Name : this compound
  • Molecular Formula : C10H8BrN2O
  • Molecular Weight : 252.09 g/mol

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of benzo[d]imidazole derivatives, including this compound. Research indicates significant activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. For instance, a related study reported that derivatives exhibited minimum inhibitory concentrations (MIC) as low as 1 µg/mL against resistant strains of S. aureus .

Anticancer Properties

The compound has shown promising anticancer activity in vitro. In one study, benzo[d]imidazole derivatives were tested against several cancer cell lines, including breast cancer (MDA-MB-231) and liver cancer (HepG2). The results indicated that these compounds could induce apoptosis and inhibit cell proliferation at micromolar concentrations .

Cell Line IC50 (µM) Mechanism of Action
MDA-MB-2315.0Induction of apoptosis via caspase activation
HepG27.5Cell cycle arrest at G1 phase

The mechanism by which this compound exerts its biological effects is not fully elucidated. However, studies suggest that it may interact with specific molecular targets involved in cell signaling pathways. For example, it has been proposed that the compound acts as an inhibitor of microtubule assembly, which is crucial for cell division .

Study on Antimicrobial Efficacy

In a comparative study, various benzo[d]imidazole derivatives were synthesized and tested for their antibacterial properties. The results indicated that compounds with electron-withdrawing groups exhibited enhanced activity against S. aureus and C. albicans, suggesting that structural modifications could optimize antimicrobial efficacy .

Research on Anticancer Activity

A detailed investigation into the anticancer properties revealed that treatment with this compound resulted in significant morphological changes in cancer cells, indicating apoptosis. Flow cytometry analysis showed an increase in the G0-G1 phase population after treatment, confirming cell cycle arrest .

Q & A

Q. Table 1: Comparison of Synthetic Methods

MethodCatalyst/OxidantConditionsYieldKey Challenges
Ru-catalyzed[Ru(bpbp)(pydic)]50°C, H₂O₂70%Catalyst cost, scalability
MnO₂ oxidationMnO₂RT, CH₂Cl₂/MeOH51%Residual MnO₂ removal
DMP oxidationDess-Martin4°C, 1 hHigh*Cost, sensitivity to water

*Yield not explicitly reported but noted for high selectivity.

Which spectroscopic and crystallographic techniques are most reliable for characterizing this compound?

Basic Research Question

  • NMR : 1^1H NMR (δ 8.35–7.36 ppm) confirms aldehyde proton and aromatic substitution patterns .
  • FTIR : Peaks at ~1611 cm1^{-1} (C=N) and ~590 cm1^{-1} (C-Br) validate functional groups .
  • Mass Spectrometry : Molecular ion [M+H]+^+ at m/z 222.12 aligns with theoretical mass .
  • X-ray Crystallography : SHELX refinement (e.g., SHELXL) resolves bromine/methyl positioning and torsional angles .

Advanced Tip : Use Mercury CSD 2.0 for void analysis and packing pattern visualization .

How can computational methods predict the reactivity and electronic properties of this compound?

Advanced Research Question

  • C-PCM Solvation Model : Predicts solvation energies and dipole moments in polar solvents (e.g., water, DMSO) .
  • DFT Calculations : Optimize geometry at B3LYP/6-31G* level to study charge distribution at the aldehyde group.
  • Molecular Docking : Screen against EGFR (PDB: 1M17) using AutoDock Vina; prioritize derivatives with ΔG < -8 kcal/mol .

Key Insight : The aldehyde’s electrophilicity facilitates Schiff base formation, critical for covalent inhibitor design .

What strategies are employed to evaluate its biological activity, such as EGFR inhibition?

Advanced Research Question

  • In-silico ADMET : Use SwissADME to predict BBB permeability (log BB > 0.3) and CYP inhibition profiles .
  • Cytotoxicity Assays : MTT assays on A549 cells (IC₅₀ < 10 µM indicate potency) .
  • Binding Affinity : Surface plasmon resonance (SPR) quantifies EGFR binding (Kd < 100 nM target) .

Q. Table 2: Pharmacokinetic Predictions

ParameterPredictionRelevance to Biological Activity
LogP (iLOGP)1.06Membrane permeability
TPSA45.75 ŲSolubility and bioavailability
CYP1A2 inhibitionYesDrug-drug interaction risk

What challenges arise in crystallographic refinement of this compound, and how are they resolved?

Advanced Research Question

  • Disorder in Bromine/Methyl Groups : Use SHELXL’s PART instruction to model partial occupancy .
  • Twinning : Apply TWIN/BASF commands in SHELXL for pseudo-merohedral twinning .
  • Validation : Check Rint < 5% and CC/CCweak_{weak} > 70% using PLATON .

How can structure-activity relationships (SAR) be established for derivatives of this compound?

Advanced Research Question

  • Substituent Variation : Replace Br with Cl/F to study halogen bonding effects on EGFR binding .
  • Aldehyde Modification : Convert to oximes or hydrazones to modulate reactivity and solubility .
  • Methyl Position : Compare 1-methyl vs. 3-methyl isomers to assess steric effects on target engagement .

How do researchers address contradictions in reported synthesis yields or spectral data?

Advanced Research Question

  • Yield Discrepancies : Trace to catalyst loading (e.g., 0.025 equiv. Ru vs. 10 equiv. MnO₂) .
  • NMR Shifts : Solvent effects (CDCl₃ vs. DMSO-d₆) alter δ values; always report solvent .
  • IR Variability : Moisture-sensitive C=O stretches require anhydrous KBr pellets .

What safety protocols are critical when handling this compound?

Basic Research Question

  • PPE : Wear nitrile gloves, goggles, and lab coats due to skin/eye irritation risks (H315/H319) .
  • Ventilation : Use fume hoods to avoid inhalation of fine particles (H335) .
  • Spill Management : Neutralize with inert adsorbents (vermiculite) and avoid aqueous cleanup .

Are there alternative synthesis routes under mild conditions for sensitive substrates?

Advanced Research Question

  • Photoredox Catalysis : Use [Ru(bpy)₃]²⁺/LED light for redox-neutral aldehyde formation .
  • Microwave-Assisted Synthesis : Reduce reaction time from hours to minutes (e.g., 30 min at 100°C) .

How can solubility limitations in biological assays be overcome?

Advanced Research Question

  • Co-solvents : Use <10% DMSO or cyclodextrin inclusion complexes to enhance aqueous solubility .
  • Prodrug Design : Convert aldehyde to acetals for improved logS (e.g., from -1.95 to -1.2) .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-Bromo-1-methyl-1H-benzo[D]imidazole-2-carbaldehyde
Reactant of Route 2
Reactant of Route 2
4-Bromo-1-methyl-1H-benzo[D]imidazole-2-carbaldehyde

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